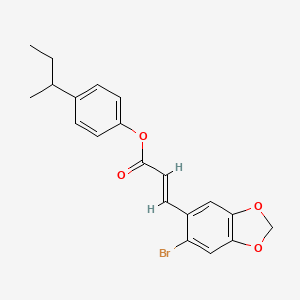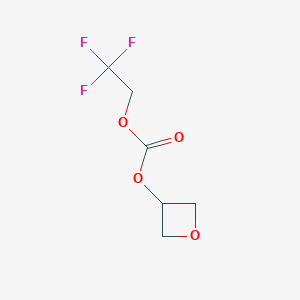
Oxetan-3-yl 2,2,2-trifluoroethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxetan-3-yl 2,2,2-trifluoroethyl carbonate is a chemical compound with the molecular formula C6H7F3O4 . It has a molecular weight of 200.11 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for Oxetan-3-yl 2,2,2-trifluoroethyl carbonate is 1S/C6H7F3O4/c7-6(8,9)3-12-5(10)13-4-1-11-2-4/h4H,1-3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Oxetan-3-yl 2,2,2-trifluoroethyl carbonate is a liquid at room temperature . It should be stored at a temperature of +4°C . The SMILES representation of the molecule is O=C(OCC(F)(F)F)OC1COC1 .Scientific Research Applications
Oxetanes in Drug Discovery
Oxetanes, including Oxetan-3-yl 2,2,2-trifluoroethyl carbonate, are explored for their potential to modify drug properties. They can significantly alter aqueous solubility, lipophilicity, metabolic stability, and conformational preference when substituted for common functionalities like gem-dimethyl or carbonyl groups. The changes depend on the structural context, potentially enhancing drug solubility and reducing metabolic degradation rates. Oxetanes can also cause conformational changes that favor certain arrangements, beneficial for drug design. Moreover, spirocyclic oxetanes have been compared to morpholine, showing promise as solubilizers in drug formulations. A rich chemistry of oxetan-3-one and derived Michael acceptors facilitates the preparation of novel oxetanes, broadening their use in drug discovery (Wuitschik et al., 2010).
Synthesis and Chemistry
The utility of Oxetan-3-yl 2,2,2-trifluoroethyl carbonate extends to synthetic chemistry, where methods for installing oxetane modules into aromatic systems have been developed. An efficient nickel-mediated alkyl-aryl Suzuki coupling has been presented for this purpose, showcasing the versatility and privileged status of oxetane motifs within medicinal chemistry (Duncton et al., 2008). Additionally, gold-catalyzed synthesis offers a practical approach for producing various oxetan-3-ones from readily available propargylic alcohols, highlighting the ease of oxetane ring formation and its potential for generating valuable substrates for drug discovery (Ye et al., 2010).
Polymer Science Applications
Oxetane and carbon dioxide copolymerization reactions catalyzed by chromium salen derivatives and nickel complexes have been studied for producing aliphatic polycarbonates. These reactions highlight the ability of oxetanes to couple with carbon dioxide selectively, leading to materials with minimal ether linkages and potentially useful properties for various applications. The catalytic systems explored offer insights into optimizing conditions for efficient polymer production, contributing to the development of sustainable materials and green chemistry solutions (Darensbourg et al., 2008).
Safety and Hazards
properties
IUPAC Name |
oxetan-3-yl 2,2,2-trifluoroethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O4/c7-6(8,9)3-12-5(10)13-4-1-11-2-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAMOBRCYGVPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxetan-3-yl 2,2,2-trifluoroethyl carbonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2684188.png)
![1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-](/img/structure/B2684189.png)
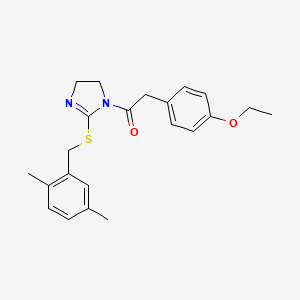
![benzyl [2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B2684194.png)
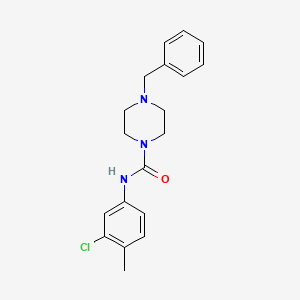
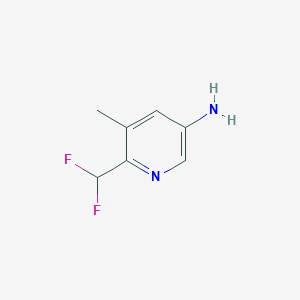

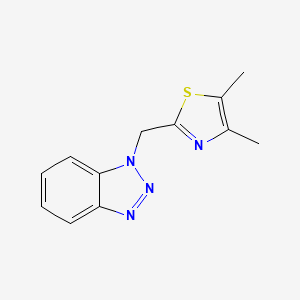

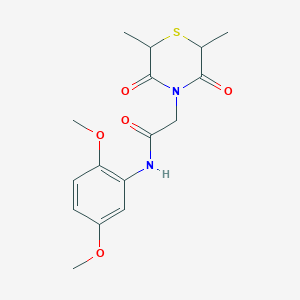
![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2684205.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2684207.png)
